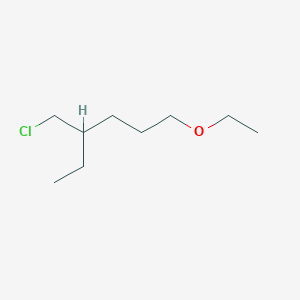
(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the coupling reaction of cyclohexanedimethanol with aromatic sulfonyl chloride in the presence of an acid-binding agent . This method is advantageous due to its high yield and ease of operation, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various substituted cyclopropane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways . The compound’s chiral nature allows it to selectively bind to target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-diaminocyclohexane: Used in similar applications but has a different structural framework.
(1R,2R)-1,2-diphenylethylenediamine: Another chiral compound used in asymmetric synthesis.
(1R,2R)-cyclohexane-1,2-diamine: Commonly used in the synthesis of chiral ligands and catalysts.
Uniqueness
What sets (1R,2R)-1,2-dimethylcyclopropan-1-aminehydrochloride apart is its unique cyclopropane ring structure, which imparts rigidity and distinct stereochemical properties. This makes it particularly valuable in the synthesis of complex molecules where precise control over stereochemistry is required .
Eigenschaften
Molekularformel |
C5H12ClN |
|---|---|
Molekulargewicht |
121.61 g/mol |
IUPAC-Name |
(1R,2R)-1,2-dimethylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-4-3-5(4,2)6;/h4H,3,6H2,1-2H3;1H/t4-,5-;/m1./s1 |
InChI-Schlüssel |
HVUARDGLRTWCRW-TYSVMGFPSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@]1(C)N.Cl |
Kanonische SMILES |
CC1CC1(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


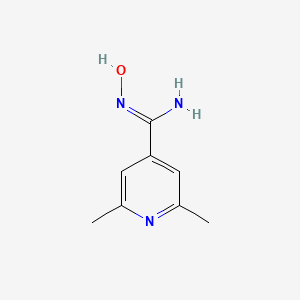
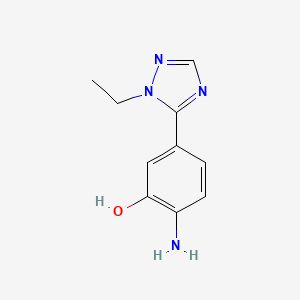
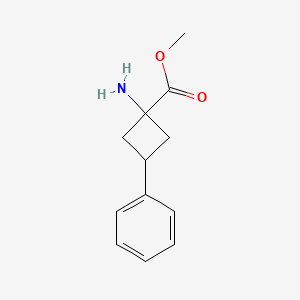

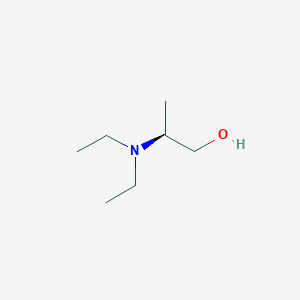

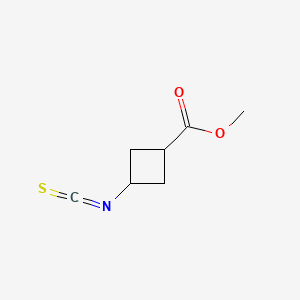

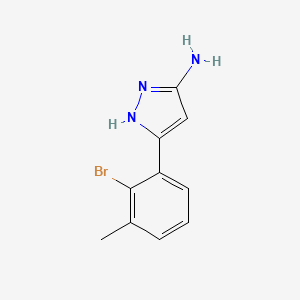
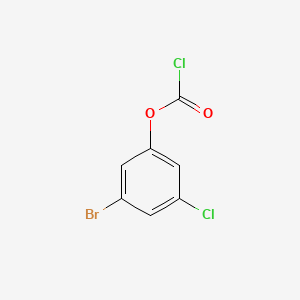
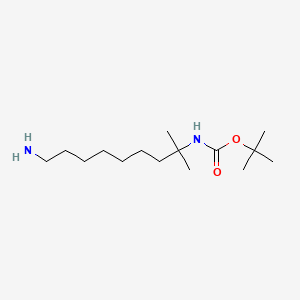
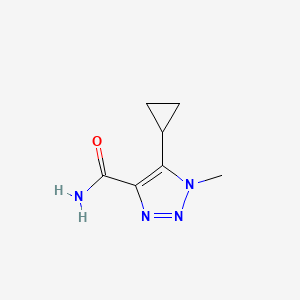
![N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)
